Dienestrol
Overview
Description
Dienestrol is a synthetic non-steroidal estrogen belonging to the stilbestrol group. It is primarily used to treat menopausal symptoms and conditions such as atrophic vaginitis and kraurosis vulvae. This compound is known for its high binding affinity to estrogen receptors, making it effective in hormone replacement therapies .
Mechanism of Action
Target of Action
Dienoestrol is a synthetic, non-steroidal estrogen . Its primary targets are the estrogen receptors . Estrogen receptors are found in various tissues in the body, including the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary .
Mode of Action
Dienoestrol, like other estrogens, passively diffuses into target cells of responsive tissues . Once inside the cell, it complexes with the estrogen receptors . This complex then enters the cell’s nucleus to initiate or enhance gene transcription of protein synthesis after binding to DNA . This interaction results in various physiological changes, such as increasing a normal clear discharge from the vagina and making the vulva and urethra healthy .
Biochemical Pathways
The biochemical pathways affected by Dienoestrol primarily involve the synthesis of sex hormone-binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins . Estrogens like Dienoestrol increase the hepatic synthesis of these proteins . Additionally, they suppress the secretion of follicle-stimulating hormone (FSH) from the anterior pituitary . The combination of an estrogen with a progestin suppresses the hypothalamic-pituitary system, decreasing the secretion of gonadotropin-releasing hormone (GnRH) .
Result of Action
The molecular and cellular effects of Dienoestrol’s action are primarily related to its role as an estrogen receptor agonist . By binding to estrogen receptors, Dienoestrol can relieve or lessen symptoms such as dryness and soreness in the vagina, itching, redness, or soreness of the vulva . Conditions that are treated with vaginal estrogens include a genital skin condition (vulvar atrophy), inflammation of the vagina (atrophic vaginitis), and inflammation of the urethra (atrophic urethritis) .
Biochemical Analysis
Biochemical Properties
Dienoestrol is an estrogen receptor agonist . It interacts with estrogen receptors, specifically ERα and ERβ, and has approximately 223% and 404% of the affinity of estradiol at these receptors, respectively . The nature of these interactions involves passive diffusion into target cells of responsive tissues, complexing with the estrogen receptors, and entering the cell’s nucleus .
Cellular Effects
Dienoestrol exerts its effects on various types of cells, primarily those in the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary . It influences cell function by increasing the hepatic synthesis of sex hormone-binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins . It also suppresses follicle-stimulating hormone (FSH) from the anterior pituitary .
Molecular Mechanism
The molecular mechanism of Dienoestrol involves its interaction with estrogen receptors. After passively diffusing into target cells, it complexes with the estrogen receptors and enters the cell’s nucleus . Here, it initiates or enhances gene transcription of protein synthesis after binding to DNA .
Subcellular Localization
Like other estrogenic compounds, it likely localizes to the cell’s nucleus after entering target cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dienestrol can be synthesized through the condensation of phenol derivatives. One common method involves the reaction of 4-hydroxybenzaldehyde with acetophenone in the presence of a base, followed by dehydration to form the this compound structure. The reaction conditions typically include the use of solvents like ethanol and catalysts such as sodium hydroxide .
Industrial Production Methods: In industrial settings, this compound is produced through a multi-step synthesis process that ensures high purity and yield. The process involves the careful control of reaction temperatures, pressures, and the use of high-purity reagents. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Dienestrol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.
Substitution: this compound can undergo electrophilic aromatic substitution reactions, where functional groups are introduced into the aromatic ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, and sulfonated this compound derivatives
Scientific Research Applications
Dienestrol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study estrogenic activity and receptor binding.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Applied in hormone replacement therapy and studied for its potential in treating prostate cancer.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry .
Comparison with Similar Compounds
Diethylstilbestrol: A synthetic non-steroidal estrogen with similar structure and function.
Hexestrol: Another synthetic estrogen with comparable binding affinity to estrogen receptors.
Comparison:
Dienestrol vs. Diethylstilbestrol: this compound has a slightly different chemical structure, leading to variations in binding affinity and biological activity. Diethylstilbestrol is known for its higher potency but also for its associated health risks.
This compound vs. Hexestrol: Both compounds share similar therapeutic applications, but hexestrol has a different pharmacokinetic profile, affecting its duration of action and metabolism
This compound stands out due to its specific binding properties and its effectiveness in treating menopausal symptoms with a relatively favorable safety profile.
Properties
IUPAC Name |
4-[(2E,4E)-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h3-12,19-20H,1-2H3/b17-3+,18-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDFQCUYFHCNBW-SCGPFSFSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C1=CC=C(C=C1)O)C(=CC)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C(=C/C)/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20873495 | |
Record name | (E,E)-Dienestrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20873495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
FREELY SOL IN ALC, METHANOL, ETHER, ACETONE, PROPYLENE GLYCOL; SOL IN CHLOROFORM, AQ SOLN OF ALKALI HYDROXIDES; SOLUBLE IN VEGETABLE OILS AFTER WARMING, BUT CRYSTALLIZES OUT ON STANDING; PRACTICALLY INSOL IN WATER, DIL ACIDS ., SOL IN FIXED OILS. | |
Record name | Dienestrol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00890 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DIENESTROL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3313 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Dienestrol is a synthetic, non-steroidal estrogen. Estrogens passively diffuse into target cells of responsive tissues, complex with the estrogen receptors, and enter the cell's nucleus to initiate or enhance gene transcription of protein synthesis after binding to DNA., ESTROGENS ARE FIRST BOUND WITH VERY HIGH AFFINITY TO A CYTOPLASMIC 8 S RECEPTOR PROTEIN, WHICH THEN DISSOCIATES INTO A 4 S WITH ESTROGEN ATTACHED. ... THE ESTROGEN COMPLEX IS CONVERTED TO A 5 S SPECIES THAT IS TRANSPORTED TO THE NUCLEUS, WHERE ULTIMATE BINDING OF ESTROGEN-CONTAINING COMPLEX OCCURS. /ESTROGENS/, THE ACTIVITY OF ... SYNTHETIC ... ESTROGENS DEPENDS ON PRESENCE OF HYDROXYL GROUPS @ EXTREMITIES OF THEIR MOLECULES ... HYDROXYLS ... INVOLVED IN BINDING WITH SPECIFIC RECEPTOR PROTEINS, PRESENT IN CYTOSOL OF CELLS IN TARGET ORGANS. /ESTROGENS/, At the cellular level, estrogens increase the cellular synthesis of DNA, RNA, and various proteins in responsive tissues. Estrogens reduce the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, leading to a reduction in release of follicle-stimulating hormone and luteinizing hormone from the pituitary. /Estrogen/ | |
Record name | Dienestrol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00890 | |
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Record name | DIENESTROL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3313 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
MINUTE NEEDLES FROM DILUTE ALC, WHITE NEEDLES FROM ETHANOL, COLORLESS OR WHITE, OR PRACTICALLY WHITE NEEDLE-LIKE CRYSTALS OR AS A WHITE, CRYSTALLINE POWDER | |
CAS No. |
13029-44-2, 84-17-3 | |
Record name | 4,4′-[(1E,2E)-1,2-Diethylidene-1,2-ethanediyl]bis[phenol] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13029-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dienestrol [USP:INN:BAN] | |
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Record name | Dienestrol [INN] | |
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Record name | Dienestrol | |
Source | DrugBank | |
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Record name | dienestrol | |
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Record name | (E,E)-Dienestrol | |
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Record name | Dienestrol | |
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Record name | DIENESTROL | |
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Record name | DIENESTROL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3313 | |
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Melting Point |
233-234, 227-228 °C, PRISMS FROM ALC; MP: 119-120 °C /DIENESTROL DIACETATE/, SUBLIMES @ 130 °C @ 1 MM HG; THE SUBLIMATE MP: 231-234 °C, MP: 179 °C; HAS NO ESTROGENIC ACTIVITY /DIENESTROL ISODIENESTROL/ | |
Record name | Dienestrol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00890 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | DIENESTROL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3313 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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